

ZK756326 Dihydrochloride: A Technical Guide to its Application in Immunology Research

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076

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Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of T-cell mediated responses.^{[1][2]} This technical guide provides an in-depth overview of **ZK756326 dihydrochloride**, its mechanism of action, and its application in immunological research. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of relevant signaling pathways and workflows to facilitate its use in laboratory settings. While some commercial sources have erroneously listed ZK756326 as an androgen receptor antagonist, the primary scientific literature firmly establishes its role as a CCR8 agonist.

Introduction to ZK756326 Dihydrochloride

ZK756326 dihydrochloride is a small molecule that acts as a full agonist of the human CC chemokine receptor 8 (CCR8).^{[1][2][3]} CCR8 is a key chemokine receptor expressed on various immune cells, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its natural ligand is CCL1 (I-309). The activation of CCR8 is involved in the trafficking and function of these cells, making it a receptor of interest in inflammatory diseases, autoimmune disorders, and cancer immunotherapy. ZK756326 provides a valuable pharmacological tool for studying the biological roles of CCR8.

Physicochemical Properties

Property	Value
Chemical Formula	C ₂₁ H ₃₀ Cl ₂ N ₂ O ₃
Molecular Weight	429.38 g/mol
CAS Number	1780259-94-0
Appearance	Solid powder

Quantitative Data

The following table summarizes the key quantitative parameters of **ZK756326 dihydrochloride**'s activity on CCR8.

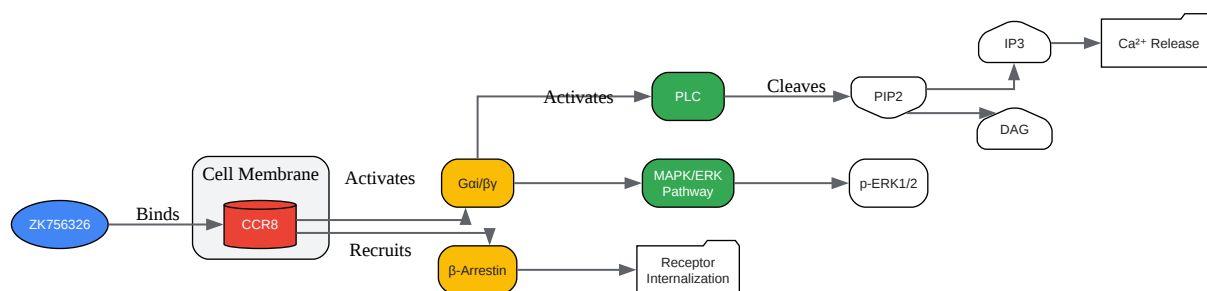
Parameter	Species	Value	Assay	Reference
IC ₅₀ (CCL1 binding inhibition)	Human	1.8 µM	Radioligand binding assay	[1] [2] [3]
EC ₅₀ (Extracellular acidification)	Human	254 nM	Cytosensor Microphysiometer	
EC ₅₀ (Extracellular acidification)	Mouse	2.6 µM	Cytosensor Microphysiometer	

Mechanism of Action & Signaling Pathway

ZK756326 dihydrochloride functions as a full agonist at the CCR8, initiating downstream signaling cascades comparable to the endogenous ligand, CCL1.[\[1\]](#)[\[2\]](#)[\[3\]](#) Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the G_{ai} subtype. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Simultaneously, the dissociation of G $\beta\gamma$ subunits from G α_i activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a hallmark of CCR8 activation that can be measured in a calcium flux assay.[1][2][3]

Furthermore, CCR8 activation by ZK756326 stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Receptor activation also promotes the recruitment of β -arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.



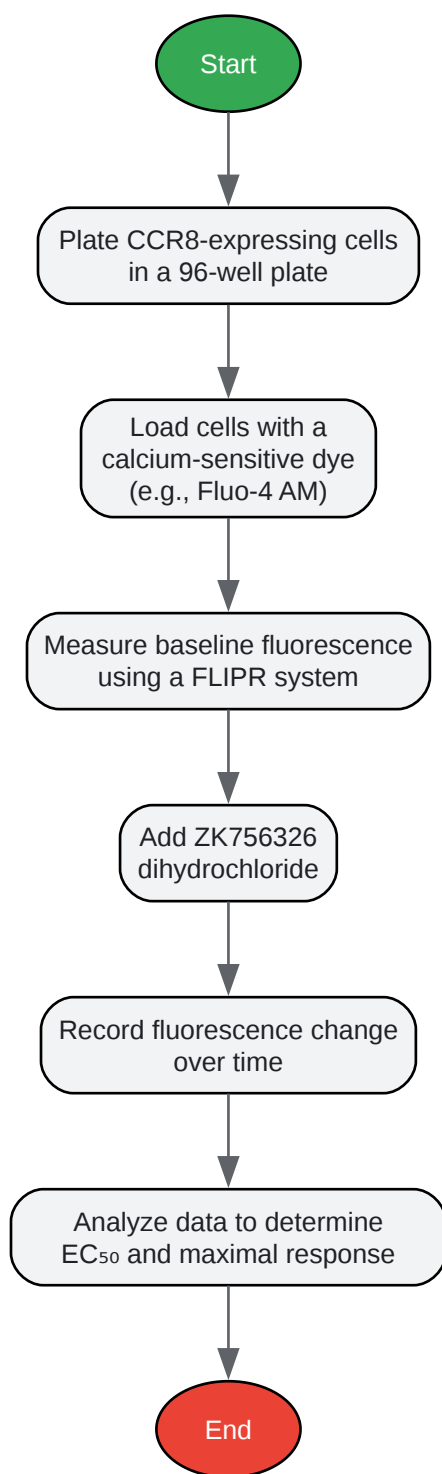
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ZK756326-induced CCR8 signaling cascade.

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by ZK756326.



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Workflow for a calcium flux assay.

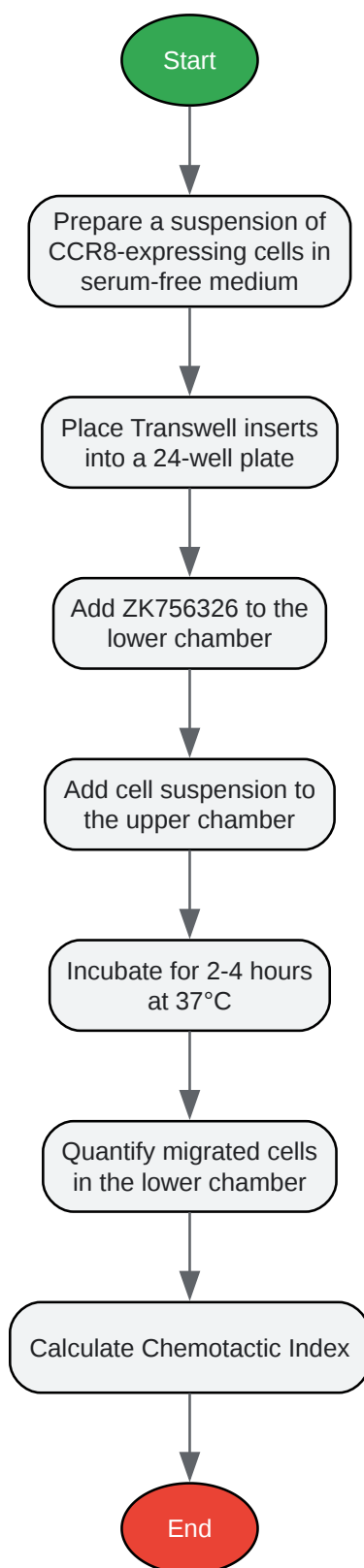
Detailed Methodology:

- Cell Preparation:
 - Culture CCR8-expressing cells (e.g., CHO-K1 or HEK293 stable transfectants) to 70-80% confluency.
 - Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
 - Plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 10,000-50,000 cells per well and incubate overnight.
- Dye Loading:
 - Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid can be included to prevent dye leakage.
 - Remove the culture medium from the cells and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
- Compound Preparation:
 - Prepare a 2X stock solution of **ZK756326 dihydrochloride** in assay buffer. Perform serial dilutions to create a dose-response curve.
- Measurement:
 - Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then automatically add the **ZK756326 dihydrochloride** solution to the wells.
 - Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the calcium transient.

- Data Analysis:
 - The change in fluorescence is proportional to the intracellular calcium concentration.
 - Calculate the peak fluorescence response for each concentration of ZK756326.
 - Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC_{50} .

Chemotaxis Assay (Transwell Migration)

This assay quantifies the ability of ZK756326 to induce directed migration of CCR8-expressing cells.



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Workflow for a Transwell chemotaxis assay.

Detailed Methodology:

- Cell Preparation:
 - Culture CCR8-expressing cells (e.g., primary T-cells or a CCR8-transfected cell line) and serum-starve for 2-4 hours prior to the assay.
 - Resuspend the cells in serum-free RPMI 1640 medium containing 0.5% BSA at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Use a 24-well plate with Transwell inserts (typically with a 5 μ m pore size for lymphocytes).
 - In the lower wells, add 600 μ L of serum-free medium containing various concentrations of **ZK756326 dihydrochloride**. Include a negative control (medium alone) and a positive control (e.g., 100 ng/mL CCL1).
 - Add 100 μ L of the cell suspension to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the Transwell inserts.
 - Collect the cells that have migrated to the lower chamber.
 - Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry (by acquiring events for a fixed period of time).
- Data Analysis:
 - Calculate the Chemotactic Index by dividing the number of cells that migrated in the presence of ZK756326 by the number of cells that migrated in the negative control.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CCR8, a key step in receptor desensitization and signaling. Commercial platforms such as the DiscoverX PathHunter® assay are commonly used.

Detailed Methodology (based on PathHunter® principle):

- Cell Line:
 - Use a cell line engineered to co-express a ProLink (PK)-tagged CCR8 and an Enzyme Acceptor (EA)-tagged β-arrestin.
- Cell Plating:
 - Plate the PathHunter® CCR8 cells in a 384-well white, solid-bottom assay plate according to the manufacturer's protocol and incubate overnight.
- Compound Addition:
 - Prepare serial dilutions of **ZK756326 dihydrochloride** in assay buffer.
 - Add the compound dilutions to the cells.
- Incubation:
 - Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
- Detection:
 - Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.
 - Incubate at room temperature for 60 minutes.
- Measurement:

- Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β -arrestin recruitment.
- Data Analysis:
 - Plot the luminescence signal against the ZK756326 concentration and fit the data to determine the EC₅₀.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the CCR8 signaling cascade.

Detailed Methodology:

- Cell Treatment:
 - Plate CCR8-expressing cells and serum-starve overnight to reduce basal ERK phosphorylation.
 - Treat the cells with various concentrations of **ZK756326 dihydrochloride** for different time points (e.g., 2, 5, 10, 30 minutes).
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (20-30 μ g) on an SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion

ZK756326 dihydrochloride is a well-characterized and selective CCR8 agonist that serves as an invaluable tool for immunological research. Its ability to potently activate CCR8 allows for the detailed investigation of this receptor's role in immune cell trafficking, activation, and function. The experimental protocols provided in this guide offer a robust framework for researchers to utilize ZK756326 in studying CCR8-mediated signaling and its physiological consequences.

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